4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
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Overview
Description
4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
The synthesis of 4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Industrial production methods often utilize solid support catalysts such as Al2O3 and TiCl4 to enhance the reaction efficiency .
Chemical Reactions Analysis
4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial, antifungal, and antiviral agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, it can modulate GABA A receptors, which are involved in neurotransmission .
Comparison with Similar Compounds
4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic agent.
Saridipem: A drug used for heart failure.
These compounds share a similar core structure but differ in their specific substituents, which confer unique biological activities and therapeutic applications.
Properties
Molecular Formula |
C21H16N4O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C21H16N4O3/c1-14-10-11-16(13-17(14)25(27)28)21(26)23-20-19(15-7-3-2-4-8-15)22-18-9-5-6-12-24(18)20/h2-13H,1H3,(H,23,26) |
InChI Key |
VNTSFWYYHNSIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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